molecular formula C8H9NO2 B051337 5,6-Dimethylpyridine-3-carboxylic acid CAS No. 757903-81-4

5,6-Dimethylpyridine-3-carboxylic acid

Cat. No. B051337
M. Wt: 151.16 g/mol
InChI Key: OTLMJDZYTWGGGP-UHFFFAOYSA-N
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Description

"5,6-Dimethylpyridine-3-carboxylic acid" is a pyridine derivative, a class of compounds known for their varied applications in organic synthesis, materials science, and pharmaceuticals. Pyridine compounds are characterized by a six-membered ring structure containing one nitrogen atom and are known for their basicity and ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of pyridine derivatives often involves strategic functionalization and ring formation techniques. For example, Wijtmans et al. (2004) reported the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing methods for introducing substituents into the pyridine ring to afford compounds with interesting properties, such as antioxidant activity (Wijtmans et al., 2004).

Molecular Structure Analysis

The crystal and molecular structure of pyridine derivatives can be elucidated using techniques like X-ray diffraction. Trivedi et al. (2009) described the structure of a dihydropyridine derivative, highlighting the importance of intra- and inter-molecular hydrogen bonding and the conformation of the pyridine ring (Trivedi et al., 2009).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For instance, Kress (1994) explored the reactivity of pyrimidine-5-carboxylic acid derivatives, demonstrating regioselective hydration reactions that are relevant to the chemical behavior of pyridine carboxylic acids (Kress, 1994).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as stability and solubility, are crucial for their applications. The study by Wijtmans et al. (2004) also touches upon the stability of pyridinols in the presence of air, providing insight into the physical properties of these compounds (Wijtmans et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of pyridine derivatives in synthesis. The work by Oudir et al. (2006) on converting carboxy groups into triazine groups illustrates the chemical versatility of carboxylic acid derivatives (Oudir et al., 2006).

Scientific Research Applications

Summary of the Application

Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, display a range of pharmacological effects including anti-inflammatory activities . Pyridine carboxylic acids, such as 5,6-Dimethylpyridine-3-carboxylic acid, could potentially be used in the synthesis of these pyrimidines.

Methods of Application or Experimental Procedures

The synthesis of pyrimidines involves numerous methods . The specific procedures would depend on the type of pyrimidine being synthesized.

Results or Outcomes

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . A large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Cocrystallization with Squaric Acid

Summary of the Application

Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . This process resulted in the formation of new complexes.

Methods of Application or Experimental Procedures

Three new complexes were prepared: a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .

Results or Outcomes

The X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion . The other two complexes contained pyridine carboxylic acids in a cationic form . The complexes showed high thermal stability .

properties

IUPAC Name

5,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLMJDZYTWGGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591583
Record name 5,6-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyridine-3-carboxylic acid

CAS RN

757903-81-4
Record name 5,6-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dimethylnicotinic acid
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